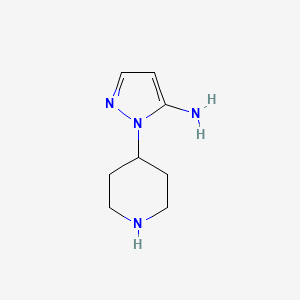

2-Piperidin-4-yl-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a biochemical used for proteomics research1. It has a molecular formula of C8H14N4 and a molecular weight of 166.2212.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. However, there are general methods for the synthesis of piperidine derivatives, which involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives3.Molecular Structure Analysis

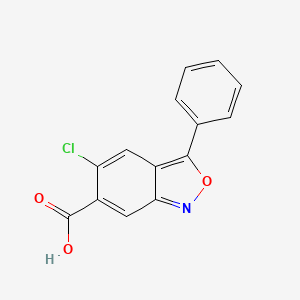

The molecular structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine consists of a piperidine ring attached to a pyrazole ring via a nitrogen atom2. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms2.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Piperidin-4-yl-2H-pyrazol-3-ylamine are not available in the retrieved data. However, pyrazole derivatives, which include 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, are known to participate in various chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine include a molecular weight of 166.222. Other properties such as boiling point, density, and pKa are predicted to be 355.5±32.0 °C, 1.37±0.1 g/cm3, and 9.86±0.10 respectively2.Wissenschaftliche Forschungsanwendungen

Drug Discovery

- Field : Pharmaceutical Sciences

- Application : Piperidine derivatives are utilized in various therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods : The methods of application or experimental procedures vary depending on the specific therapeutic application. Generally, these compounds are synthesized and then tested for their biological activity .

- Results : The results also vary depending on the specific application. For example, piperine, a piperidine derivative, has shown powerful antioxidant action and activity against cancer, inflammation, hypertension, and asthma .

Synthesis of Piperidine Derivatives

- Field : Organic Chemistry

- Application : Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Proteomics Research

- Field : Biochemistry

- Application : “2-Piperidin-4-yl-2H-pyrazol-3-ylamine” is used as a biochemical for proteomics research .

- Methods : The specific methods of application or experimental procedures would depend on the particular proteomics research being conducted. Typically, these compounds are used in various assays or experiments to study protein interactions, modifications, and functions .

Inhibitor in Cancer Research

- Field : Oncology

- Application : A compound similar to “2-Piperidin-4-yl-2H-pyrazol-3-ylamine”, known as “2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827)”, has been discovered as a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

- Methods : This compound is typically used in preclinical and clinical trials to evaluate its efficacy and safety in treating certain types of cancer .

- Results : The results showed that this compound is efficacious in BRCA-1 and -2 mutant tumors .

Proteomics Research

- Field : Biochemistry

- Application : “2-Piperidin-4-yl-2H-pyrazol-3-ylamine” is used as a biochemical for proteomics research .

- Methods : The specific methods of application or experimental procedures would depend on the particular proteomics research being conducted. Typically, these compounds are used in various assays or experiments to study protein interactions, modifications, and functions .

Anti-tubercular Agents

- Field : Pharmacology

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods : This compound is typically used in preclinical trials to evaluate its efficacy and safety in treating tuberculosis .

- Results : The results showed that this compound has potential anti-tubercular activity .

Safety And Hazards

The safety and hazards associated with 2-Piperidin-4-yl-2H-pyrazol-3-ylamine are not specified in the retrieved data. However, it’s classified as an irritant2.

Zukünftige Richtungen

The future directions of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine are not specified in the retrieved data. However, compounds containing a piperidine ring are being researched for their potential therapeutic applications6.

Eigenschaften

IUPAC Name |

2-piperidin-4-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLYKKYZWBQKLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349490 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

CAS RN |

957478-21-6 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)